1-(2-Chlorophenyl)-3-[(2,5-dimethylfuran-3-yl)methyl]urea
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Overview
Description
1-(2-Chlorophenyl)-3-[(2,5-dimethylfuran-3-yl)methyl]urea is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-3-[(2,5-dimethylfuran-3-yl)methyl]urea typically involves the reaction of 2-chloroaniline with 2,5-dimethylfuran-3-carboxaldehyde in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired urea derivative. Commonly used catalysts for this reaction include palladium on carbon (Pd/C) and hydrogen gas (H2) under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorophenyl)-3-[(2,5-dimethylfuran-3-yl)methyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted urea derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, H2O2 in the presence of a catalyst.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Oxidized urea derivatives with additional functional groups.
Reduction: Reduced urea derivatives with altered functional groups.
Substitution: Substituted urea derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-3-[(2,5-dimethylfuran-3-yl)methyl]urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2-Chlorophenyl)-3-[(2,5-dimethylfuran-3-yl)methyl]urea can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-3-(2,5-dimethylfuran-3-yl)methyl]urea: Similar structure but with a different position of the chlorine atom on the phenyl ring.
1-(2-Chlorophenyl)-3-(2,5-dimethylthiophen-3-yl)methyl]urea: Similar structure but with a thiophene ring instead of a furan ring.
1-(2-Chlorophenyl)-3-(2,5-dimethylpyrrole-3-yl)methyl]urea: Similar structure but with a pyrrole ring instead of a furan ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-[(2,5-dimethylfuran-3-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2/c1-9-7-11(10(2)19-9)8-16-14(18)17-13-6-4-3-5-12(13)15/h3-7H,8H2,1-2H3,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKRZZZYTVXNAKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(=O)NC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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